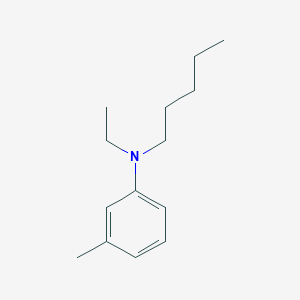![molecular formula C10H8N4 B14350570 1h-[1,2,4]Triazepino[2,3-a]benzimidazole CAS No. 91996-11-1](/img/structure/B14350570.png)
1h-[1,2,4]Triazepino[2,3-a]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-[1,2,4]Triazepino[2,3-a]benzimidazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by a fused ring system that includes both a benzimidazole and a triazepine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-[1,2,4]Triazepino[2,3-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,2-diaminobenzimidazole with 1,3-diketones in the presence of polyphosphoric acid (PPA) at elevated temperatures (110-115°C) or using zinc chloride (ZnCl2) at higher temperatures (240-250°C) . Another approach involves the use of hydrazine hydrate to transform benzimidazole derivatives into the desired triazepine structure .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-[1,2,4]Triazepino[2,3-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
1H-[1,2,4]Triazepino[2,3-a]benzimidazole has found applications in several scientific fields:
Industry: Its unique structure makes it a candidate for the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1H-[1,2,4]Triazepino[2,3-a]benzimidazole involves its interaction with specific molecular targets. For instance, its antidiabetic activity is attributed to its ability to inhibit enzymes like α-amylase and α-glucosidase, which play a role in carbohydrate metabolism . The compound’s structure allows it to form stable complexes with these enzymes, thereby reducing their activity and helping to regulate blood sugar levels.
Comparaison Avec Des Composés Similaires
1H-[1,2,4]Triazepino[2,3-a]benzimidazole can be compared with other similar compounds, such as:
1,2,4-Triazepines: These compounds share the triazepine ring but differ in their substitution patterns and biological activities.
Benzimidazoles: While they share the benzimidazole core, the presence of the triazepine ring in this compound imparts unique chemical and biological properties.
Pyrido[3,4-f][1,2,4]triazepino[2,3-a]benzimidazole: This compound has a similar fused ring system but includes a pyridine ring, which affects its reactivity and applications.
Propriétés
Numéro CAS |
91996-11-1 |
|---|---|
Formule moléculaire |
C10H8N4 |
Poids moléculaire |
184.20 g/mol |
Nom IUPAC |
1H-[1,2,4]triazepino[2,3-a]benzimidazole |
InChI |
InChI=1S/C10H8N4/c1-2-5-9-8(4-1)13-10-11-6-3-7-12-14(9)10/h1-7,12H |
Clé InChI |
KOSGBVKVHGGCSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C3N2NC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14350504.png)






![Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]-](/img/structure/B14350547.png)
![(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate](/img/structure/B14350553.png)

![2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane](/img/structure/B14350573.png)

